Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol in the presence of a base to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Conversion of the cyano group to an amine.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar structure but lacks the cyano group.
2-Chloro-3-cyano-6-methylpyridine: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate is unique due to the presence of both the cyano and ester functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 2-chloro-4-cyano-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-3-6(4-11)7(8(10)12-5)9(13)14-2/h3H,1-2H3 |
InChI Key |
SGNRALBTAOINJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)C#N |
Origin of Product |
United States |
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